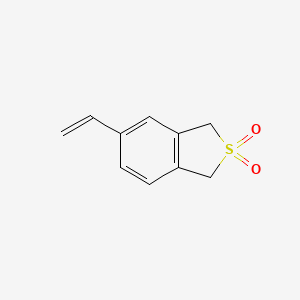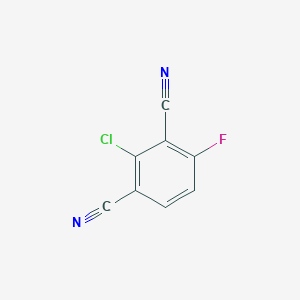
4-Iodo-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-methyl-1,1'-biphenyl: is an organic compound with the molecular formula C13H11I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-1,1'-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-methyl-1,1'-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of carboxylic acids.
Reduction: Deiodinated compounds or reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-methyl-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-methyl-1,1'-biphenyl involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding , influencing the compound’s reactivity and interaction with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-methylbenzene: Similar structure but lacks the phenyl group.
2-Iodo-1-phenylbenzene: Similar structure but lacks the methyl group.
4-Bromo-2-methyl-1-phenylbenzene: Similar structure but with a bromine atom instead of iodine.
Eigenschaften
Molekularformel |
C13H11I |
|---|---|
Molekulargewicht |
294.13 g/mol |
IUPAC-Name |
4-iodo-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
DLGJDXSUHCXMNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dichloro-N-[4-(dimethylamino)benzyl]aniline](/img/structure/B8611546.png)











![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)

